Product packaging for Glaciapyrrole C(Cat. No.:)

Glaciapyrrole C

Cat. No.: B1251694
M. Wt: 299.4 g/mol
InChI Key: KQQPOPKROBUPQD-OFPSORBISA-N
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Description

Discovery and Initial Characterization

Glaciapyrrole C, along with glaciapyrroles A and B, was discovered in a Streptomyces species, designated NPS008187. acs.orgresearchgate.net This strain was isolated from a marine sediment sample collected in Alaska. acs.orgresearchgate.net The initial report on the glaciapyrroles, including this compound, was published in 2005. acs.orgresearchgate.netacs.org

The structures of Glaciapyrroles A, B, and C were determined using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet (UV), and Infrared (IR) spectroscopy. acs.orgmdpi.comscilit.com Analysis of the 16S rRNA sequence indicated that the producing strain NPS008187 is a Streptomyces species. acs.org

Chemical Classification within Pyrrolosesquiterpenoids

This compound is classified as a pyrrolosesquiterpenoid. acs.orgresearchgate.netmdpi.comnih.gov This classification indicates that the compound features a chemical structure combining a pyrrole (B145914) ring with a sesquiterpene moiety. Pyrrole is a five-membered aromatic heterocycle containing nitrogen. chim.itmdpi.com Sesquiterpenes are a class of terpenes consisting of 15 carbon atoms, typically derived from three isoprene (B109036) units. The linkage between the pyrrole and sesquiterpene components forms the core structure of pyrrolosesquiterpenoids. While terpenoid substructures are often found mixed with aromatic ring systems, pyrrole-linked terpene structures are considered relatively rare. researchgate.net

Significance as a Marine Natural Product

The discovery of this compound from a marine-derived Streptomyces highlights the importance of marine microorganisms, particularly actinobacteria, as a prolific source of new natural products. acs.orgresearchgate.netrsc.orgekb.eg Marine environments, including sediments, are known to harbor diverse microbial communities that produce a wide array of secondary metabolites with unique structures and potential biological activities. acs.orgresearchgate.netmdpi.comekb.eg The isolation of glaciapyrroles from an Alaskan marine sediment underscores the potential of exploring underexplored marine habitats, such as polar regions, for novel compounds. mdpi.commdpi.com

Marine natural products, including pyrrole alkaloids and terpenoids, are of significant interest in drug discovery and natural product chemistry due to their diverse structures and biological properties. chim.itmdpi.comnih.gov this compound, as a member of the pyrrolosesquiterpenoid class from a marine microbial source, contributes to the growing library of marine-derived compounds with potential applications.

Table 1: Origin and Classification of this compound

FeatureDetail
Source OrganismStreptomyces sp. NPS008187
Isolation SourceMarine sediment from Alaska
Chemical ClassPyrrolosesquiterpenoid
Core StructurePyrrole ring linked to a sesquiterpene

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H25NO2 B1251694 Glaciapyrrole C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H25NO2

Molecular Weight

299.4 g/mol

IUPAC Name

(2Z,4E)-3-methyl-5-[3-methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]-1-(1H-pyrrol-2-yl)penta-2,4-dien-1-one

InChI

InChI=1S/C19H25NO2/c1-14(2)7-5-11-19(4)18(22-19)10-9-15(3)13-17(21)16-8-6-12-20-16/h6-10,12-13,18,20H,5,11H2,1-4H3/b10-9+,15-13-

InChI Key

KQQPOPKROBUPQD-OFPSORBISA-N

Isomeric SMILES

CC(=CCCC1(C(O1)/C=C/C(=C\C(=O)C2=CC=CN2)/C)C)C

Canonical SMILES

CC(=CCCC1(C(O1)C=CC(=CC(=O)C2=CC=CN2)C)C)C

Synonyms

glaciapyrrole C

Origin of Product

United States

Isolation and Cultivation Methodologies

Source Organism Identification and Taxonomy

Glaciapyrrole C is produced by a specific strain of Streptomyces, a genus known for its prolific production of diverse bioactive secondary metabolites.

Streptomyces sp. NPS008187 from Alaskan Marine Sediment

The primary source organism for this compound is Streptomyces sp. NPS008187. This strain was isolated from a marine sediment sample collected in Alaska. researchgate.netnih.govacs.org Analysis of its near full-length 16S rRNA gene sequence indicated that the strain belongs to the genus Streptomyces. acs.org The culture was deposited with the American Type Culture Collection (ATCC) under patent deposition number PTA-5810. acs.org

Related Marine Actinobacteria as Producers of Analogous Compounds

Marine actinobacteria, including various Streptomyces species, are recognized as significant sources of structurally diverse natural products, including pyrrole-containing alkaloids and terpenoids. mdpi.comresearchgate.netnih.gov While Streptomyces sp. NPS008187 is the specific producer of glaciapyrroles A, B, and C, other marine actinobacteria have been shown to produce analogous pyrrole (B145914) alkaloids and pyrrolosesquiterpenes. researchgate.netnih.govmdpi.comnih.gov For instance, Streptomyces zhaozhouensis has yielded streptopyrroles B and C, which are also pyrrole-containing alkaloids. mdpi.comresearchgate.net Other examples include the isolation of pyrrole alkaloids like geranylpyrrol A and anandins A and B from marine Streptomyces strains. researchgate.netnih.gov The prevalence of pyrrole and pyrrolidine (B122466) structures among alkaloids discovered from marine actinobacteria highlights the potential of this group for producing structurally related compounds. researchgate.netnih.gov

Fermentation and Extraction Procedures

The production of this compound involves the fermentation of the Streptomyces sp. NPS008187 strain, followed by extraction of the metabolites from the culture. Two distinct extraction methods were employed, leading to the isolation of different glaciapyrroles. acs.org

One method involved extracting the culture broth with ethyl acetate (B1210297) (EtOAc). acs.org A second approach utilized the addition of XAD-16 resin to the fermentation culture. acs.org Following the fermentation, the culture broth was filtered to recover the cell mass and the adsorbed XAD-16 resin. acs.org This cell mass-resin mixture was then extracted with EtOAc. acs.org These different extraction strategies influenced the yield and isolation of the specific glaciapyrrole compounds. acs.org

Purification Strategies for this compound

Purification of natural products from complex fermentation extracts requires robust chromatographic techniques. For this compound, reversed-phase HPLC was a key purification step. acs.org

In the study detailing the isolation of glaciapyrroles, the crude extract obtained from the XAD-16 resin method was subjected to reversed-phase HPLC to obtain this compound. acs.org this compound was reported to be isolated with a yield of 0.05 mg/L using this method. acs.org The purification process for this compound was noted to have limited recovery due to its instability. acs.org While specific details on the stationary and mobile phases used in the reversed-phase HPLC for this compound are available in the original literature, the general principle of reversed-phase HPLC involves separating compounds based on their hydrophobicity. mdpi.com

Advanced Structural Elucidation and Stereochemical Assignment

Spectroscopic Techniques for Planar Structure Determination

The elucidation of the flat, or planar, structure of Glaciapyrrole C is achieved by combining several key spectroscopic methods. Each technique provides unique and complementary information regarding the compound's elemental composition, functional groups, and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily hydrogen (¹H) and carbon (¹³C).

One-dimensional (1D) NMR spectra form the foundation of structural analysis. The ¹H NMR spectrum reveals the number of distinct proton environments and their electronic surroundings, while the ¹³C NMR spectrum provides similar information for the carbon skeleton.

¹H and ¹³C NMR Data for this compound

While the specific ¹H and ¹³C NMR chemical shift values for this compound are detailed in its primary publication, a representative table format for such data is presented below. Analysis of these shifts, along with their multiplicity (for ¹H) and integration (for ¹H), allows for the initial assignment of protons and carbons to specific structural fragments.

PositionδC (ppm)δH (ppm, mult., J in Hz)
Data for this compound was not available in the provided search results.

NMR data is typically recorded in a deuterated solvent (e.g., CDCl₃ or CD₃OD) and referenced to a standard.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms, effectively building the molecular structure piece by piece.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (e.g., H-C-H or H-C-C-H). Cross-peaks in a COSY spectrum reveal which protons are neighbors in a spin system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to. This is essential for unambiguously assigning the ¹³C signals based on their corresponding, and more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for connecting the fragments identified by COSY and HSQC. It shows correlations between protons and carbons that are separated by two or three bonds, allowing for the assembly of the complete carbon skeleton and the placement of quaternary carbons and heteroatoms.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. This information is critical for determining the relative stereochemistry and conformation of the molecule.

Key 2D NMR Correlations for this compound

The structural framework of this compound was assembled by analyzing key correlations in its 2D NMR spectra. A summary of expected correlations would be presented as follows:

Proton(s)COSY CorrelationsHMBC Correlations (to C)
Data for this compound was not available in the provided search results.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z). This accuracy allows for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound, HRMS would have been used to establish its exact elemental makeup.

HRMS Data for this compound

IonCalculated m/zObserved m/zMolecular Formula
[M+H]⁺Data not availableData not availableC₁₉H₂₅NO₄

The molecular formula for this compound is inferred to be C₁₉H₂₅NO₄ based on its relationship to Glaciapyrrole B (C₁₉H₂₇NO₅), differing by the presence of a double bond instead of two hydroxyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is used to identify the presence of chromophores—parts of a molecule that absorb light, which typically include conjugated π-electron systems. The spectrum for this compound would show characteristic absorption maxima (λmax) that indicate the presence of its conjugated pyrrole (B145914) and polyene ketone system.

UV-Vis Absorption Data for this compound

Solventλmax (nm)
Data not availableData not available

The λmax values provide evidence for the extent and nature of the conjugated system within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups absorb at characteristic frequencies (expressed as wavenumbers, cm⁻¹). The IR spectrum of this compound is used to identify key functional groups present in its structure.

Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Assignment
Data not availableN-H stretch (pyrrole)
O-H stretch (hydroxyl)
C-H stretch (aliphatic/olefinic)
C=O stretch (conjugated ketone)
C=C stretch (alkene/pyrrole)
C-O stretch (ether/alcohol)

Determination of Absolute and Relative Stereochemistry

The assignment of absolute and relative stereochemistry is fundamental to fully characterizing a chiral molecule. For this compound, the initial structural elucidation was based on spectroscopic methods, but specific, in-depth experimental data from chiral derivatization, circular dichroism, or X-ray crystallography has not been extensively reported in the literature. nih.gov Later studies on other members of the glaciapyrrole family, such as Glaciapyrrole A, have shown that the initial stereochemical assignments were incomplete and required total synthesis for unambiguous confirmation. nih.gov

Mosher's method is a powerful NMR spectroscopic technique used to determine the absolute configuration of secondary alcohols. It involves the formation of diastereomeric esters by reacting the alcohol with the chiral Mosher's acid chlorides, (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl (MTPA) chloride. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed ester, the absolute configuration of the carbinol center can be deduced.

While this method was successfully applied to determine the absolute configuration of the related Glaciapyrrole E, there is no published data detailing the application of Mosher's method or other chiral derivatization techniques to this compound for the definitive assignment of its stereocenters. nih.gov

Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, including its secondary structure and the absolute configuration of its stereocenters. By comparing the experimental CD spectrum with spectra predicted by quantum chemical calculations for different stereoisomers, the absolute configuration can be determined.

This technique was utilized in the structural elucidation of Glaciapyrrole D. nih.gov However, for this compound, specific experimental CD spectra and associated computational analyses to confirm its absolute stereochemistry are not available in the scientific literature.

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, providing unambiguous information about bond lengths, angles, and the absolute configuration of all stereocenters. The primary challenge of this method is the requirement to grow a high-quality single crystal of the compound or a suitable derivative.

The absolute and relative configuration of Glaciapyrrole E was successfully confirmed using single-crystal X-ray diffraction analysis. nih.gov To date, a crystal structure for this compound has not been reported, and therefore, this definitive method has not been used to confirm its stereochemical arrangement.

Comparative Structural Analysis with Glaciapyrroles A, B, D, and E

The glaciapyrrole family consists of several related pyrrolosesquiterpenes, each with a unique structural modification. A comparative analysis highlights the key structural differences between this compound and its analogues A, B, D, and E. All share a common pyrrole-containing core linked to a sesquiterpenoid unit, but they differ in the structure of the terpenoid portion, particularly in the ring systems and oxidation patterns.

This compound is structurally isomeric with Glaciapyrroles A and B, sharing the same molecular formula C₁₉H₂₇NO₄. nih.gov The primary difference lies in the terpenoid-derived portion of the molecule.

Glaciapyrrole A features a tetrahydropyran (B127337) ring fused with a tetrahydrofuran (B95107) ring.

Glaciapyrrole B is a constitutional isomer of Glaciapyrrole A.

This compound is distinguished from A and B by its unique arrangement of the oxygenated sesquiterpenoid moiety.

Glaciapyrrole D contains a distinct tetrahydropyran moiety compared to A, B, and C. nih.gov

Glaciapyrrole E is an isomer of D, differing in the ring structure of the sesquiterpenoid portion. nih.gov

The initial report on Glaciapyrroles A, B, and C established their planar structures and proposed relative stereochemistry based on NMR data. nih.gov However, the absolute configurations were not definitively determined at that time. Subsequent research on other glaciapyrroles has employed more advanced techniques, providing a more complete stereochemical picture for those specific compounds. nih.govnih.gov

Table 1: Comparison of Glaciapyrrole Structures

Compound Molecular Formula Key Structural Features
Glaciapyrrole A C₁₉H₂₇NO₄ Fused tetrahydropyran-tetrahydrofuran ring system.
Glaciapyrrole B C₁₉H₂₇NO₄ Constitutional isomer of Glaciapyrrole A.
This compound C₁₉H₂₇NO₄ Isomeric with A and B, with a distinct sesquiterpenoid structure.
Glaciapyrrole D C₁₉H₂₇NO₄ Contains a unique tetrahydropyran moiety.
Glaciapyrrole E C₁₉H₂₇NO₄ Isomeric with D, differing in the terpenoid ring system.

Biosynthetic Pathway Investigations

Elucidation of the Pyrrole (B145914) Moiety Biogenesis

The pyrrole ring, a key structural component of Glaciapyrrole C, is believed to originate from an amino acid precursor. While several biosynthetic routes to pyrroles exist in nature, including those based on δ-aminolevulinic acid, studies on related pyrrole-containing natural products suggest a pathway involving L-proline wikipedia.orgacs.orgtandfonline.com.

Role of Pyrrolyl-2-Carboxyl-S-PCP

A crucial intermediate in the biosynthesis of the pyrrole moiety in several natural products, including those structurally related to glaciapyrroles, is the protein-bound species, pyrrolyl-2-carboxyl-S-PCP acs.orgnih.gov. This activated form of pyrrole-2-carboxylate is generated through a process involving nonribosomal peptide synthetase (NRPS) machinery acs.org. Specifically, L-proline is activated by an adenylation (A) domain enzyme and then transferred to a peptidyl carrier protein (PCP) domain as a thioester acs.org. Subsequent enzymatic oxidation, likely catalyzed by a flavoprotein dehydrogenase, converts the prolyl moiety tethered to the PCP into the aromatic pyrrolyl-2-carboxyl-S-PCP acs.orgnih.gov. This protein-tethered intermediate serves as a key building block for further assembly steps acs.orgsci-hub.se.

Amino Acid Precursors in Pyrrole Ring Formation

Evidence from studies on other pyrrole-containing compounds indicates that L-proline serves as a direct precursor for the pyrrole ring via the pyrrolyl-2-carboxyl-S-PCP route acs.orgtandfonline.comnih.gov. This diversion of L-proline from primary metabolism into a secondary metabolic pathway is facilitated by specific enzymatic machinery acs.org. While other amino acids like glycine (B1666218) and serine can contribute to pyrrole ring formation in different biosynthetic contexts, the pathway involving L-proline and its conversion to pyrrolyl-2-carboxyl-S-PCP appears relevant to the biosynthesis of pyrrole-2-carboxylate-containing natural products like glaciapyrroles wikipedia.orgacs.orgtandfonline.com.

Isoprenoid (Sesquiterpene) Chain Assembly

The sesquiterpene portion of this compound is derived from the isoprenoid biosynthetic pathway, specifically through the assembly of C5 isoprene (B109036) units into a C15 precursor.

Role of Farnesyl Pyrophosphate in Prenylation

Farnesyl pyrophosphate (FPP) is a central intermediate in the biosynthesis of all sesquiterpenes wikipedia.orgontosight.aimdpi.com. FPP is a 15-carbon molecule formed by the sequential condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), catalyzed by farnesyl pyrophosphate synthase (FPPS) mdpi.comuniprot.orgfrontiersin.org. IPP and DMAPP are derived from either the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway mdpi.commdpi.com. In the context of glaciapyrrole biosynthesis, FPP is the likely precursor that is subsequently attached to the pyrrole moiety sci-hub.seresearchgate.net. This attachment process is a form of prenylation, where an isoprenoid chain is added to another molecule.

Proposed Enzymatic Mechanisms for Sesquiterpene Integration

The integration of the sesquiterpene chain, derived from FPP, with the pyrrole-2-carboxylate moiety is a key step in this compound biosynthesis. Based on studies of similar pyrroloterpenes like pyrrolostatin, a proposed mechanism involves the nucleophilic attack of a carbon on the pyrrole ring onto the C1 position of farnesyl pyrophosphate sci-hub.seresearchgate.net. This reaction would effectively link the two distinct structural components. Specific enzymes, likely terpene cyclases or related prenyltransferases, would be involved in catalyzing this coupling reaction and potentially subsequent cyclization and rearrangement steps to form the specific sesquiterpene scaffold observed in this compound mdpi.comhebmu.edu.cn.

Post-Synthetic Modifications and Tailoring Enzymes

Following the initial coupling of the pyrrole and sesquiterpene units, further enzymatic modifications are likely required to yield the mature this compound structure. These post-synthetic modifications, carried out by tailoring enzymes, can include oxidation, reduction, cyclization, and other functional group transformations rsc.orgnih.gov. While specific tailoring enzymes involved in this compound biosynthesis have not been explicitly detailed in the provided search results, the structural differences between Glaciapyrroles A, B, and C suggest the action of such enzymes to introduce variations in hydroxylation patterns and potentially other modifications researchgate.netcore.ac.uk. These enzymes contribute to the structural diversity observed within the glaciapyrrole family.

Oxidative Transformations

Oxidative transformations are common steps in the biosynthesis of many natural products, including pyrrole alkaloids. These reactions can introduce oxygen functionalities, create new carbon-carbon bonds, or modify existing functional groups. In the context of glaciapyrrole biosynthesis, oxidative modifications occur subsequent to the coupling of the pyrrole-2-carboxylate species with the isoprenoid unit. sci-hub.seresearchgate.net While specific enzymatic details for the oxidative steps in this compound biosynthesis are not extensively detailed in the provided information, oxidative processes are generally involved in tailoring the final structure of pyrroloterpenoids. For example, in other biosynthetic pathways, oxidative steps can lead to the formation of imines, carboxylic acids, or facilitate cyclization events. researchgate.net Flavin-dependent enzymes are known to catalyze oxidative decarboxylation reactions in other biosynthetic contexts, transforming cysteine residues into reactive intermediates. researchgate.net

Bioinspired Synthesis Approaches for Pyrroloterpenoids

Bioinspired synthesis aims to mimic natural biosynthetic pathways in a laboratory setting to construct complex molecules. While the provided information does not detail a specific bioinspired synthesis of this compound, research on bioinspired approaches for related natural products and pyrrole-containing compounds provides relevant context. Bioinspired strategies have been applied to the synthesis of various complex molecules, including triterpenoids and other natural products, often employing cascade reactions or key enzymatic transformations inspired by biological processes. rsc.orgrsc.orgnih.gov

The synthesis of pyrrole-containing compounds has also been explored through various chemical methods. For instance, the synthesis of dibrominated pyrroles has been achieved via Vilsmeier-Haack reactions followed by oxidation, esterification, and bromination. nih.gov Suzuki coupling reactions have been utilized to introduce pyrrole functionalities in the total synthesis of other natural products. nih.govmdpi.com While these examples are not directly focused on glaciapyrroles, they illustrate synthetic strategies that could potentially be adapted or serve as inspiration for bioinspired routes towards pyrroloterpenoids like this compound, by mimicking the coupling of pyrrole units with isoprenoid precursors and subsequent modifications.

Synthetic Strategies and Chemical Transformations

Challenges in the Total Synthesis of Glaciapyrrole C

The total synthesis of complex natural products like this compound often presents considerable challenges. psu.edunih.govrsc.org These challenges typically stem from the need to establish multiple stereocenters with high fidelity, construct complex ring systems, and selectively functionalize sensitive moieties. While specific challenges for the total synthesis of this compound are not extensively detailed in the provided search results, the presence of an epoxide ring and several stereogenic centers in its sesquiterpene side chain suggests that achieving stereocontrol and regioselectivity during bond formation would be key difficulties. acs.org The pyrrole (B145914) core also adds complexity, as functionalization of pyrroles can be challenging depending on the desired substitution pattern. chem960.com

Synthetic Efforts Towards Glaciapyrroles B and C

Glaciapyrroles A, B, and C were initially isolated from a marine Streptomyces sp. NPS008187. acs.orgresearchgate.netnih.gov this compound is an epoxy derivative, and Glaciapyrrole B is suggested to be a product of epoxide ring opening of this compound, potentially occurring during the extraction and isolation process. acs.org This relationship implies that synthetic routes targeting this compound could potentially lead to Glaciapyrrole B through controlled epoxide opening. While the search results mention the isolation and structural elucidation of Glaciapyrroles A, B, and C, detailed total synthetic routes specifically for this compound are not provided. acs.orgresearchgate.netnih.gov However, synthetic efforts towards analogous pyrrolosesquiterpenes offer insights into potential strategies. mdpi.comvdoc.pub

Stereocontrolled Synthesis of Analogous Pyrrolosesquiterpenes (e.g., Glaciapyrrole A, Heronapyrrole C)

Stereocontrolled synthesis is crucial for accessing the biologically active forms of pyrrolosesquiterpenes. mdpi.comnih.gov Studies on the synthesis of related compounds like Glaciapyrrole A and Heronapyrrole C highlight common strategies employed to control stereochemistry. mdpi.comnih.govresearchgate.net

Key Coupling Reactions (e.g., Palladium-catalyzed cross-coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for forming carbon-carbon bonds and are frequently utilized in the synthesis of natural products, including those containing pyrrole rings. mdpi.comuwa.edu.au While a specific palladium-catalyzed cross-coupling reaction explicitly used in the synthesis of this compound is not detailed in the search results, such reactions, like Suzuki coupling or Negishi coupling, are commonly employed in the construction of substituted pyrroles and the attachment of side chains in the synthesis of related natural products. chem960.commdpi.comuwa.edu.au For instance, Suzuki coupling has been used in the synthesis of other marine natural products containing heterocyclic systems. mdpi.com

Stereoselective Epoxidation and Cyclization Cascades

The presence of an epoxide in this compound and tetrahydrofuran (B95107) rings in Glaciapyrrole A and Heronapyrrole C points to the importance of stereoselective epoxidation and subsequent cyclization reactions in their biosynthesis and synthesis. acs.orgnih.govresearchgate.net Stereoselective epoxidation, such as Sharpless asymmetric epoxidation, is a well-established method for introducing chirality and creating reactive epoxide intermediates. mdpi.comnih.gov Epoxide opening can then trigger cyclization cascades, forming cyclic ether structures like those found in many polycyclic natural products. nih.govacademie-sciences.frmdpi.comnih.govresearchgate.net These cascades can be challenging to control in terms of regioselectivity and stereoselectivity, and the outcome can be influenced by factors such as the epoxide substitution pattern, the nature of the nucleophile, and the reaction conditions, including the presence of acids or bases. nih.govacademie-sciences.frmdpi.comnih.govresearchgate.net Studies on the synthesis of Heronapyrrole C have utilized Sharpless asymmetric epoxidation to establish stereocenters in its side chain. nih.gov

Photoisomerization and Photochemical Derivatives

Glaciapyrroles, like other compounds containing olefinic bonds, can undergo photoisomerization when exposed to UV irradiation. researchgate.netscilit.comnih.gov This process involves the light-induced interconversion between the Z and E isomers of a double bond. iupac.orgresearchgate.net

Z/E Isomerization of Olefinic Bonds in Glaciapyrroles

Photoisomerization of glaciapyrroles has been observed, leading to the formation of corresponding photoglaciapyrroles. researchgate.netscilit.comnih.gov Specifically, Z to E isomerization of olefinic bonds has been reported for glaciapyrroles, and this transformation can occur in a ratio of approximately 1:1 under UV irradiation. researchgate.netscilit.comnih.gov This photoisomerization can diversify the glaciapyrrole family of compounds. researchgate.netscilit.comnih.gov The process can be monitored using techniques such as 1H-NMR spectroscopy and liquid chromatography/mass spectrometry (LC/MS). researchgate.netscilit.comnih.gov

Formation and Characterization of Photoglaciapyrroles

Photoirradiation of glaciapyrroles can lead to the formation of new compounds known as photoglaciapyrroles. kormb.or.krresearchgate.net This transformation involves photoisomerization, specifically changing the geometry of double bonds present in the glaciapyrrole structure. kormb.or.krresearchgate.net For instance, photoisomerization of glaciapyrrole Z isomers can yield the corresponding E isomers, potentially in a 1:1 ratio. researchgate.net

Characterization of these photoglaciapyrroles typically involves spectroscopic methods such as ¹H-NMR spectroscopy and liquid chromatography/mass spectrometry (LC/MS) to confirm the structural changes resulting from photoirradiation. researchgate.net The formation of photoglaciapyrroles diversifies the glaciapyrrole family of compounds. researchgate.net

Research findings indicate that under 366 nm UV irradiation, glaciapyrroles can be systematically converted to their corresponding photoglaciapyrroles. researchgate.net

Semi-synthetic Modifications and Derivatization

Semi-synthetic modifications and derivatization of natural products like this compound involve transforming starting materials from natural sources into final products through chemical reactions. nih.gov This approach allows for the introduction of novel structural features that may not be accessible through total synthesis alone. nih.govharvard.edu

While specific detailed examples of semi-synthetic modifications or derivatization solely focused on this compound are not extensively detailed in the provided search results, general strategies for derivatization of compounds with functional groups such as hydroxyl, carboxyl, thiol, and amines are well-established in organic chemistry. research-solution.comchemcoplus.co.jpgcms.cz These methods include acylation, alkylation, and silylation, which can alter the polarity and volatility of compounds, aiding in characterization techniques like gas chromatography (GC). research-solution.comchemcoplus.co.jpgcms.cz

The structural diversity of natural compounds makes them valuable starting points for generating combinatorial libraries through semi-synthetic methods. nih.gov This can lead to the creation of numerous analogs with potentially altered or improved biological activities. harvard.edu

Biological Activities and Mechanistic Insights

Antimicrobial Activity Studies

Glaciapyrrole C, along with Glaciapyrroles A and B, has been reported to possess antibacterial activities. researchgate.netekb.eg

Antibacterial Spectrum and Efficacy (e.g., against Streptococcus agalactiae)

Investigation of Antifungal Potential

Investigations into the antifungal potential of this compound have also been conducted. researchgate.net The compound was screened for antifungal activities against several Colletotrichum species: Colletotrichum gloeosporioides, Colletotrichum asianum, and Colletotrichum acutatum. researchgate.net Specific data regarding the efficacy of this compound against these fungi were not detailed in the provided information, beyond the mention of the screening. researchgate.net Research into other pyrrole (B145914) derivatives has demonstrated antifungal activity against various fungal strains, including Candida albicans and Aspergillus niger, suggesting the potential for this structural class to exhibit antifungal properties. jmcs.org.mxmdpi.comnih.govnih.gov

Antiviral Activity Assessments

While the prompt specifically mentions activity against Influenza A Virus for photoglaciapyrrole E and Glaciapyrrole E, the provided search results offer context within the glaciapyrrole family.

Activity against Influenza A Virus (for photoglaciapyrrole E and Glaciapyrrole E)

Research has shown that Glaciapyrrole E and its photoisomer, photoglaciapyrrole E, display significant inhibitory activity against the influenza A virus when encapsulated in poly(lactic-co-glycolic acid) nanoparticles. researchgate.netnih.govscilit.netscilit.com This finding represents the first report of antiviral effects from compounds within the glaciapyrrole family. researchgate.netnih.govscilit.netscilit.com Influenza A virus is a significant human pathogen responsible for seasonal epidemics and occasional pandemics. cdc.govcda.gov.sgmedparkhospital.com While this compound is a related compound, the provided information does not explicitly state that this compound itself has been tested for antiviral activity against Influenza A or other viruses. The antiviral activity noted in the search results pertains specifically to Glaciapyrrole E and photoglaciapyrrole E. researchgate.netnih.govscilit.netscilit.com

Cytotoxic Evaluation in Select Cancer Cell Lines

Initial studies on glaciapyrroles included evaluation against cancer cell lines. researchgate.net While Glaciapyrrole A demonstrated good cytotoxic effects against the colon cancer cell line HT-29 and moderate antitumor activity against colorectal adenocarcinoma HT-29 and melanoma B16-F10 tumor cell growth, the provided information indicates that this compound was also examined towards cancer cell lines in 2005. researchgate.netnih.govscienceopen.com However, the specific cytotoxic activity of this compound was not detailed in the provided snippets, unlike that of Glaciapyrrole A. researchgate.netnih.govscienceopen.com Some reports on marine actinomycete compounds, including isoprenoids and terpenoids, note that not all tested compounds within these classes demonstrate potent cytotoxicity. nih.govscienceopen.com

Comparative Analysis with Related Pyrrole Alkaloids

Marine pyrrole alkaloids represent a diverse group of natural products with a wide range of biological activities, including antimicrobial, cytotoxic, and antiviral properties. mdpi.commdpi.comnih.gov Comparing the activity of this compound to other pyrrole alkaloids provides context for its potential therapeutic relevance. For instance, some streptopyrroles, which also contain a pyrrole moiety, have demonstrated significant antimicrobial activity against Gram-positive bacteria and cytotoxicity against various tumor cell lines with GI50 values in the micromolar range. mdpi.com Heronapyrroles A-C, another class of marine pyrrole alkaloids, have shown promising activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. mdpi.com Nitropyrrolin D, a 4-farnesylated 2-nitropyrrole, displayed cytotoxic activity against HCT-116 colon carcinoma cells. mdpi.com While this compound's reported activities appear weaker in comparison to some of these more potent examples mdpi.com, the glaciapyrrole family as a whole is being explored for its biological potential. researchgate.netscilit.com The structural variations among these pyrrole alkaloids likely contribute to their differing biological profiles. nih.gov

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's chemical structure influence its biological activity. wikipedia.orgcollaborativedrug.com This is a fundamental concept in the development of bioactive compounds. wikipedia.orgnih.gov While detailed SAR studies specifically focused on comprehensive modifications of this compound are not extensively reported in the provided snippets, the observed differences in activity among glaciapyrroles A, B, and C, as well as other related pyrrole alkaloids, implicitly highlight the importance of structural features for their biological effects. researchgate.netmdpi.commdpi.commdpi.com SAR analysis can involve identifying key functional groups responsible for activity and understanding how their alteration affects potency or target interaction. wikipedia.orgresearchgate.net

Influence of Stereochemistry on Biological Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can significantly impact its interaction with biological targets and thus its biological activity. nih.govmhmedical.com Enantiomers, which are stereoisomers that are non-superimposable mirror images, can exhibit vastly different pharmacological behaviors in biological systems due to the chiral nature of biological molecules like enzymes and receptors. nih.gov The absolute configurations of glaciapyrroles, including this compound, have been determined using spectroscopic methods such as Mosher's method, circular dichroism spectroscopy, and X-ray crystallography. scilit.com While the provided information confirms the determination of stereochemistry for glaciapyrroles scilit.comscispace.comsemanticscholar.org, specific detailed research findings directly correlating the influence of each stereocenter in this compound to its biological profile are not explicitly detailed in the search results. However, the general principle of stereochemistry's importance in drug action suggests that the specific 3D arrangement of this compound is crucial for its observed, albeit weak, biological activities. nih.govmhmedical.com

Ecological Role and Biotechnological Potential

Role of Glaciapyrrole C in Marine Microbial Interactions

Streptomyces species are well-known producers of a wide array of secondary metabolites, many of which are involved in microbial competition, defense, and communication. researchgate.netnih.govasm.org The marine environment, with its unique conditions and biodiversity, drives the production of structurally distinct secondary metabolites by its microbial inhabitants. researchgate.netaosocean.comeolss.net Glaciapyrroles, as secondary metabolites of marine Streptomyces, may play a role in mediating interactions within their specific niche, potentially influencing the growth or behavior of competing microorganisms or serving as signaling molecules. mdpi.com The fact that pyrrole-linked terpene structures like glaciapyrroles are relatively rare in nature suggests a specialized ecological function within the marine sediment habitat where they were discovered. researchgate.net

Bioprospecting Strategies for Novel Glaciapyrrole Analogs from Marine Actinobacteria

Marine actinobacteria, including the genus Streptomyces, are recognized as a prolific source of structurally diverse and biologically active natural products. researchgate.netaosocean.comresearchgate.netresearchgate.netscienceopen.comup.pt The marine environment, particularly underexplored habitats like deep-sea sediments, represents a significant frontier for bioprospecting efforts aimed at discovering novel compounds. aosocean.comup.ptmdpi.com

Bioprospecting strategies for identifying novel glaciapyrrole analogs from marine actinobacteria typically involve:

Isolation of Actinobacteria Strains: Collecting samples from diverse marine environments, such as sediments, sponges, and algae, to isolate new strains of actinobacteria. researchgate.netscienceopen.comup.pt

Cultivation and Extraction: Culturing the isolated strains under various conditions to induce the production of secondary metabolites, followed by extraction of these compounds from the culture broth and biomass. researchgate.netmdpi.com

Chemical Profiling and Structure Elucidation: Utilizing advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chromatography (e.g., LC/MS) to identify and determine the structures of the produced compounds. researchgate.netmdpi.com

Bioactivity Screening: Testing the isolated compounds for a range of biological activities, such as antibacterial, antifungal, antiviral, or cytotoxic properties, to identify promising analogs. researchgate.netscienceopen.commdpi.com

The discovery of glaciapyrroles A, B, and C from a Streptomyces sp. isolated from Alaskan marine sediment exemplifies the potential of this bioprospecting approach. researchgate.netacs.org Subsequent research has also identified glaciapyrroles D and E from a deep-sea sediment-derived Streptomyces strain, further highlighting the diversity of this compound class within marine actinobacteria. mdpi.comrsc.org

Advancements in Microbial Fermentation for Glaciapyrrole Production

Microbial fermentation is a key method for producing natural products from actinobacteria on a larger scale for research and potential development. mdpi.comnih.govmdpi.com Advancements in microbial fermentation processes aim to optimize yields and efficiency. up.ptmdpi.commdpi.com

While specific detailed advancements for this compound fermentation are not extensively documented in the provided search results, general advancements in microbial fermentation applicable to the production of actinobacteria-derived compounds include:

Optimization of Culture Conditions: Manipulating parameters such as media composition, temperature, pH, and aeration to enhance the growth of the producing strain and the biosynthesis of the target compound. up.pt

Genetic Engineering: Applying techniques to modify the metabolic pathways of the producing organism to increase the yield of glaciapyrroles or to produce novel analogs. mdpi.comnih.gov

Improved Fermentation Technologies: Utilizing advanced bioreactor designs and control systems to maintain optimal conditions throughout the fermentation process. mdpi.com

Downstream Processing: Developing efficient extraction and purification methods to isolate this compound from the complex fermentation broth.

The initial isolation of glaciapyrroles involved the fermentation of the Streptomyces sp. strain NPS008187. researchgate.netacs.org Continued research into the biosynthesis of glaciapyrroles could lead to metabolic engineering strategies to improve their production through fermentation.

Potential as Lead Compounds for Research and Development

Lead compounds are chemical entities that show promising therapeutic characteristics and serve as the starting point for drug discovery and development. synergbiopharma.comfrontiersin.orggardp.org Natural products from marine microorganisms, including actinobacteria, have historically been a significant source of lead compounds for the pharmaceutical industry. eolss.netscienceopen.com

Glaciapyrroles A, B, and C were initially reported to possess antibacterial activities. researchgate.net While the specific activity of this compound is not detailed in all search results, the discovery of antibacterial properties in related glaciapyrroles suggests the potential for this class of compounds to serve as lead compounds for the development of new antimicrobial agents. researchgate.netscienceopen.com For instance, Glaciapyrrole A has shown moderate antitumor activity against certain cancer cell lines. researchgate.net More recently, glaciapyrrole E and photoglaciapyrrole E have demonstrated significant inhibitory activity against influenza A virus when encapsulated in nanoparticles, indicating potential antiviral applications for glaciapyrrole family compounds. mdpi.com

The structural novelty of glaciapyrroles, being rare pyrrole-linked terpenoids, makes them particularly interesting candidates for lead compound development. researchgate.net Further research is needed to fully explore the biological activities of this compound and its analogs, understand their mechanisms of action, and assess their potential for optimization through chemical synthesis or medicinal chemistry efforts. synergbiopharma.comfrontiersin.org

Future Research Directions and Outlook

Unexplored Biosynthetic Genes and Pathways

The biosynthesis of pyrrole-linked terpene structures like Glaciapyrrole C is not extensively understood, with limited biochemical information available. researchgate.net It is believed to originate from the condensation of an α-pyrrole and the terpene geranyl. researchgate.net Future research should focus on identifying and characterizing the specific biosynthetic gene clusters (BGCs) responsible for this compound production in the Streptomyces sp. NPS008187. researchgate.net

Genomic sequencing and comparative genomic analysis of marine Streptomyces strains can facilitate the mining of secondary metabolism BGCs. mdpi.com Techniques such as metagenomics can be applied to study the distribution of relevant enzyme families, like prenyltransferases (PTases), in the environment, providing insights into the ecological functions of hybrid isoprenoid compounds. escholarship.org Examining the expression of these biosynthetic genes in different environmental samples could reveal when these pathways are active in nature. escholarship.org Correlation studies between sediment composition and biosynthetic gene distribution/expression could also provide valuable data. escholarship.org

Identifying the specific enzymes involved in the condensation of the pyrrole (B145914) and geranyl moieties, as well as any subsequent modification steps (e.g., cyclization, oxidation, or glycosylation), is crucial. This could involve gene knockout or overexpression studies in the producing organism. Understanding the biosynthetic pathway at a molecular level could enable metabolic engineering approaches to enhance the production of this compound or guide the biosynthesis of novel analogs.

Development of Advanced Synthetic Methodologies for Challenging Targets

The unique pyrrolosesquiterpene structure of this compound presents synthetic challenges. uwa.edu.au While palladium-catalyzed cross-coupling reactions have played a significant role in the synthesis of various natural products and their derivatives, the specific synthesis of this compound via methods like the Heck cross-coupling reaction has been explored, highlighting the complexities involved. uwa.edu.au

Future research should focus on developing more efficient and stereoselective synthetic methodologies for this compound. This could involve exploring novel catalytic reactions, asymmetric synthesis techniques, or convergent synthetic strategies that allow for the rapid assembly of the complex molecular framework. uwa.edu.au Addressing challenges related to the construction of the substituted pyrrole ring and the attachment and modification of the sesquiterpene moiety will be key. researchgate.net The development of flexible synthetic routes would also be beneficial for the preparation of various analogs and derivatives for structure-activity relationship studies.

Comprehensive Mechanistic Studies of Biological Activities at a Molecular Level

While some glaciapyrroles have shown preliminary bioactivities, such as moderate antitumor activity for Glaciapyrrole A and antiviral effects against influenza A virus for glaciapyrroles and photoglaciapyrroles, the specific biological activities and underlying mechanisms of this compound remain largely understudied. researchgate.netmdpi.com

Future research should involve comprehensive screening of this compound against a wider range of biological targets, including antibacterial, antifungal, anti-inflammatory, and anticancer assays. researchgate.net For any observed activities, detailed mechanistic studies are required. This could involve identifying the specific cellular targets, understanding the molecular interactions, and elucidating the downstream signaling pathways affected by this compound. Techniques such as target identification pull-down assays, reporter gene assays, and advanced microscopy could be employed. Understanding the mode of action at a molecular level is essential for assessing the therapeutic potential of this compound and guiding the rational design of more potent and selective derivatives. uwa.edu.au

Exploration of New this compound Analogs and Derivatives

The exploration of analogs and derivatives is a crucial step in natural product research to identify compounds with improved potency, selectivity, and pharmacological properties. semanticscholar.org The photoisomerization of glaciapyrroles has already demonstrated the potential for generating structural diversity within this family. researchgate.netmdpi.com

Ecological Significance in Polar Marine Ecosystems

Marine natural products often play significant ecological roles in their native environments, such as mediating interactions between organisms or providing protection against predators or pathogens. researchgate.net this compound is produced by a Streptomyces species isolated from an Alaskan marine sediment, highlighting its origin in a unique polar marine ecosystem. researchgate.net These environments are characterized by extreme conditions, including low temperatures, variable light, and ice disturbance, which have led to the evolution of organisms producing unique secondary metabolites. researchgate.net

Q & A

Q. What are the recommended methods for isolating Glaciapyrrole C from microbial extracts, and how can researchers ensure reproducibility?

Isolation typically involves liquid-liquid extraction followed by chromatographic techniques (e.g., column chromatography, HPLC). To ensure reproducibility, document solvent systems, column parameters (e.g., stationary phase, flow rate), and purification validation via TLC or LC-MS. Replicate extractions across multiple microbial batches to account for natural variability .

Q. How can researchers validate the structural identity of this compound using spectroscopic data?

Combine NMR (¹H, ¹³C, 2D COSY/HMBC) with high-resolution mass spectrometry (HRMS) and compare results to published spectral libraries. For novel analogs, X-ray crystallography is critical to resolve stereochemistry. Cross-validate findings with computational methods (e.g., DFT calculations for NMR chemical shifts) and share raw data in supplementary materials to enable peer verification .

Q. What experimental designs are suitable for preliminary bioactivity screening of this compound?

Use dose-response assays (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) with positive/negative controls. Include triplicate technical replicates and biological replicates (e.g., independent microbial cultures). For mechanism-of-action studies, employ transcriptomics or proteomics alongside phenotypic assays. Pre-register protocols on platforms like Open Science Framework to reduce bias .

Advanced Research Questions

Q. How should researchers address contradictory results in this compound’s bioactivity across studies?

Conduct meta-analyses to identify confounding variables (e.g., strain specificity, culture conditions). Replicate experiments using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Employ orthogonal assays (e.g., fluorescence-based vs. resazurin assays) to confirm activity. Publish negative results and raw datasets to contextualize discrepancies .

Q. What strategies optimize this compound’s synthetic yield in heterologous expression systems?

Use Design of Experiments (DoE) to test variables (e.g., promoter strength, fermentation pH, induction timing). Monitor metabolic flux via ¹³C-labeled precursors and RNA-seq to identify pathway bottlenecks. Compare yields across chassis organisms (e.g., E. coli vs. S. cerevisiae) and report yield metrics (mg/L) with error margins .

Q. How can researchers evaluate this compound’s ecological role in its native microbial community?

Apply multi-omics (metagenomics, metabolomics) to correlate this compound production with co-occurring species. Use stable isotope probing (SIP) to trace carbon/nitrogen exchange. For field studies, design longitudinal sampling to account for seasonal variation and include abiotic controls (e.g., sterile sediment samples) .

Methodological Frameworks

Q. What statistical models are appropriate for analyzing dose-dependent effects of this compound?

Nonlinear regression (e.g., log-logistic models for IC₅₀) is standard. For high-throughput data, apply machine learning (e.g., random forests to identify structural features linked to activity). Use Bayesian hierarchical models to integrate data from disparate studies .

Q. How should researchers handle incomplete spectral data for novel this compound analogs?

Publish fragmentary data with transparency, noting limitations. Collaborate via platforms like NMRshiftDB2 to crowdsource assignments. For ambiguous regions, propose multiple plausible structures and validate through synthetic derivatization .

Ethical and Reporting Standards

Q. What guidelines ensure ethical sourcing of this compound-producing strains from extreme environments?

Adhere to the Nagoya Protocol for access/benefit-sharing. Document collection permits, GPS coordinates, and strain deposition in public repositories (e.g., DSMZ). Acknowledge local collaborators and traditional knowledge in publications .

Q. How can researchers enhance the reproducibility of this compound studies?

Share annotated lab notebooks, raw instrumentation files, and strain vouchers via repositories like Zenodo. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management. Participate in interlaboratory studies to calibrate methodologies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.